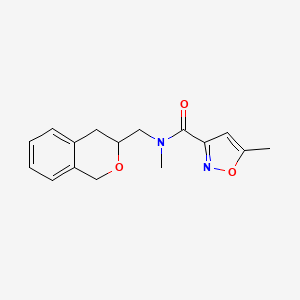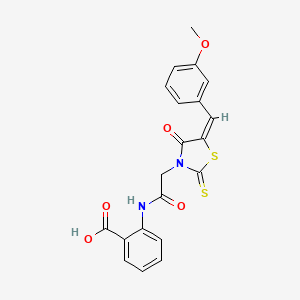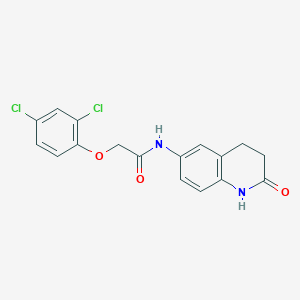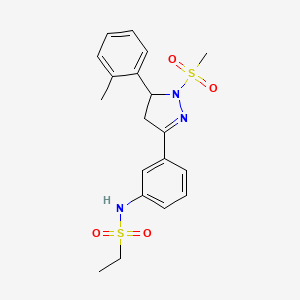
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide, also known as compound 1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 involves the inhibition of specific enzymes and proteins in the body. In cancer research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 inhibits the activity of DNA topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. In inflammation research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 inhibits the production of inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 reduces oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 induces apoptosis, or programmed cell death, in cancer cells. In inflammation research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 reduces the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory response. In neurodegenerative disease research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 protects neurons from oxidative damage and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 in lab experiments include its high potency and selectivity for specific enzymes and proteins. However, the limitations of using N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 include its low solubility in aqueous solutions, which can affect its bioavailability, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1. In cancer research, future studies could focus on the development of more potent and selective analogs of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 for the treatment of specific types of cancer. In inflammation research, future studies could investigate the potential of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, future studies could explore the potential of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
In conclusion, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of specific enzymes and proteins in the body, and it has various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more potent and selective analogs of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1-(furan-3-yl)propan-2-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. Inflammation research has shown that N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 exhibits anti-inflammatory properties by suppressing the production of inflammatory cytokines. In neurodegenerative disease research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-4-5-15(8-12(11)2)20(17,18)16-13(3)9-14-6-7-19-10-14/h4-8,10,13,16H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJUJCXPJOGMRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)CC2=COC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)
![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2354266.png)


![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)
![1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2354271.png)
![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)
![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)

![2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2354278.png)

![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2354281.png)